molecular formula C14H19N3O4 B2771769 1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1902899-34-6

1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2771769
CAS No.: 1902899-34-6
M. Wt: 293.323
InChI Key: YGWXDVNLVXMWRX-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a dioxin ring, which is a six-membered ring with two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include properties like melting point, water solubility, vapor pressure, and partition coefficients .

Scientific Research Applications

Performance Improvement in Polymeric Materials

Polymer alloys of polyimide and polybenzoxazine show remarkable improvements when combined with bifunctional benzoxazine monomers. This combination leads to enhanced thermal stability and glass transition temperatures, indicating potential applications in creating high-performance polymeric materials for various industrial uses. The research by Takeichi, Guo, and Rimdusit (2005) delves into the effect of preparation methods on the properties of these polymer alloys, showing significant enhancements in thermal properties and solubility, which are critical for practical applications in industries like aerospace, automotive, and electronics (Takeichi, Guo, & Rimdusit, 2005).

Antitumor Agents

The compound's framework is explored in the development of antitumor agents, particularly through the synthesis of dibenzo[1,4]dioxin-1-carboxamides. These compounds exhibit promising in vitro and in vivo antitumor activity, functioning as DNA-intercalating agents. Their unique mechanism of action, which may involve weak DNA binding, presents a novel approach to cancer therapy. The work by Lee et al. (1992) highlights the potential of these compounds in treating leukemia and lung carcinoma, with specific modifications enhancing their activity and potency (Lee et al., 1992).

Synthesis and Antioxidant Studies

Novel carboxamide compounds based on pyrazolobenzothiazine ring systems have been synthesized and evaluated for antioxidant activity. These compounds showcase moderate to significant radical scavenging activity, indicating their potential as leads for developing new antioxidant agents. The study by Ahmad et al. (2012) emphasizes the importance of structural modification in enhancing the biological activities of these compounds, potentially contributing to pharmaceutical developments targeting oxidative stress-related diseases (Ahmad et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further studies to understand its properties, potential uses, and safety implications. This might include laboratory experiments, computational modeling, and possibly clinical trials if the compound is a drug candidate .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-17-13(18)5-3-10(16-17)14(19)15-9-2-4-11-12(8-9)21-7-6-20-11/h3,5,9,11-12H,2,4,6-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWXDVNLVXMWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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